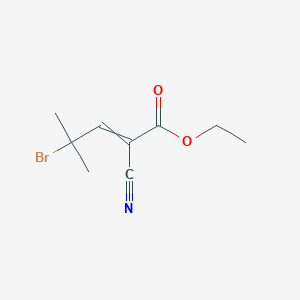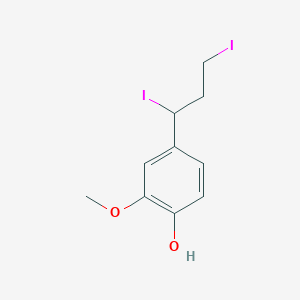
4-(1,3-Diiodopropyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Diiodopropyl)-2-methoxyphenol is an organic compound characterized by the presence of iodine atoms attached to a propyl chain and a methoxy group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diiodopropyl)-2-methoxyphenol typically involves the iodination of a propyl chain followed by the attachment to a methoxyphenol ring. One common method involves the reaction of 2-methoxyphenol with 1,3-diiodopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(1,3-Diiodopropyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with the removal of iodine atoms.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-(1,3-Diiodopropyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(1,3-Diiodopropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The phenol group can undergo redox reactions, contributing to its biological activity. The methoxy group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-(1,3-Diiodopropyl)-2,6-dimethoxyphenol: Similar structure with an additional methoxy group.
4-(1,3-Diiodopropyl)phenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-(1,3-Diiodopropyl)-2-methylphenol: Contains a methyl group instead of a methoxy group, influencing its chemical properties.
Uniqueness
4-(1,3-Diiodopropyl)-2-methoxyphenol is unique due to the presence of both iodine atoms and a methoxy group, which confer distinct chemical and biological properties
属性
CAS 编号 |
163657-73-6 |
|---|---|
分子式 |
C10H12I2O2 |
分子量 |
418.01 g/mol |
IUPAC 名称 |
4-(1,3-diiodopropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12I2O2/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,8,13H,4-5H2,1H3 |
InChI 键 |
CACBMQJXGRIGAR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(CCI)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



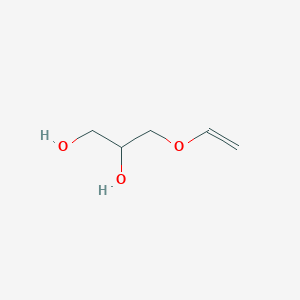
![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)
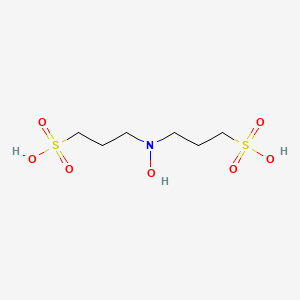

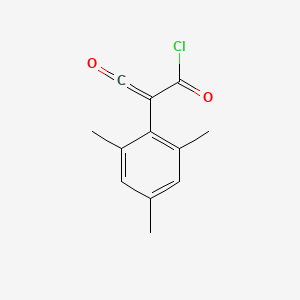

![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
